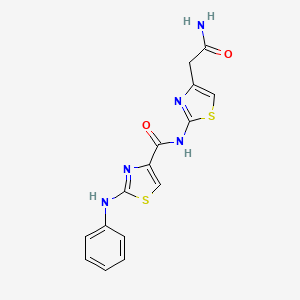

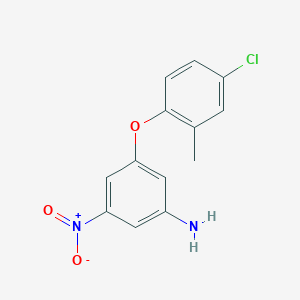

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a chloro-substituted phenoxy group and a nitro group attached to an aniline ring

Wirkmechanismus

Target of Action

The primary target of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline, a derivative of phenoxyacetic acid, is the plant growth hormone auxin . This compound mimics the action of auxin, leading to rapid, uncontrolled growth in susceptible plants .

Mode of Action

This compound acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking auxin, it disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .

Pharmacokinetics

Similar compounds like mcpa are known to be absorbed through the leaves and translocated to the meristems of the plant

Result of Action

The result of the action of this compound is rapid, uncontrolled growth in susceptible plants, leading to their eventual death . This is due to the compound’s mimicry of the plant growth hormone auxin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s herbicidal activity was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . .

Biochemische Analyse

Biochemical Properties

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins . It may also have effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-methylphenol to introduce the nitro group. This is followed by a nucleophilic aromatic substitution reaction where the nitro-substituted phenol reacts with aniline under basic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used include nitric acid for nitration and aniline for the substitution reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Coupling: Palladium-catalyzed cross-coupling reactions.

Major Products

Reduction: 3-(4-Amino-2-methylphenoxy)-5-nitroaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of dyes, pigments, and other materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.

Dicamba: A benzoic acid herbicide with similar applications.

Uniqueness

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline is unique due to the presence of both a nitro group and a chloro-substituted phenoxy group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications .

Eigenschaften

IUPAC Name |

3-(4-chloro-2-methylphenoxy)-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-4-9(14)2-3-13(8)19-12-6-10(15)5-11(7-12)16(17)18/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEXWGYVPLBGCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)

![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)

![8-{[benzyl(methyl)amino]methyl}-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2904830.png)

![N'-[4-(propan-2-yl)phenyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2904831.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)

![2-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2904833.png)

![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)